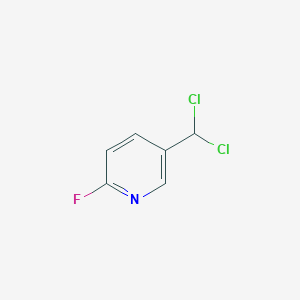

5-(Dichloromethyl)-2-fluoropyridine

CAS No.:

Cat. No.: VC13965561

Molecular Formula: C6H4Cl2FN

Molecular Weight: 180.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4Cl2FN |

|---|---|

| Molecular Weight | 180.00 g/mol |

| IUPAC Name | 5-(dichloromethyl)-2-fluoropyridine |

| Standard InChI | InChI=1S/C6H4Cl2FN/c7-6(8)4-1-2-5(9)10-3-4/h1-3,6H |

| Standard InChI Key | WBUQEMCVZBYQAF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1C(Cl)Cl)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-(Dichloromethyl)-2-fluoropyridine (C₆H₄Cl₂FN) features a pyridine ring substituted with fluorine at position 2 and a dichloromethyl (-CHCl₂) group at position 5. The molecular weight is approximately 179.97 g/mol, calculated as follows:

-

Carbon (6 × 12.01) = 72.06

-

Hydrogen (4 × 1.01) = 4.04

-

Chlorine (2 × 35.45) = 70.90

-

Fluorine (1 × 19.00) = 19.00

-

Nitrogen (1 × 14.01) = 14.01

The dichloromethyl group introduces significant electron-withdrawing effects, altering the ring's electronic distribution compared to mono-chlorinated analogs like 5-(chloromethyl)-2-fluoropyridine .

Physical Properties

Table 1 compares key properties with related compounds:

The increased chlorine content in the dichloromethyl derivative likely enhances thermal stability compared to mono-chlorinated analogs while reducing solubility in aqueous media .

Synthesis and Industrial Production

Synthetic Pathways

While no direct synthesis reports exist for 5-(dichloromethyl)-2-fluoropyridine, two plausible routes emerge from analogous processes:

Route 1: Sequential Chlorination

-

Chloromethylation: Begin with 2-fluoropyridine undergoing Blanc chloromethylation using formaldehyde and HCl in the presence of ZnCl₂.

-

Dichlorination: Treat 5-(chloromethyl)-2-fluoropyridine with Cl₂ gas under radical initiation (e.g., methyl ethyl ketone peroxide ) at 120–140°C to achieve -CH₂Cl → -CHCl₂ conversion.

Route 2: Direct Dichloromethylation

Employ a modified Gattermann–Koch reaction using CHCl₂OH generated in situ from chloroform and concentrated H₂SO₄, though this method risks over-chlorination .

Process Optimization

Industrial-scale production would likely adopt continuous flow reactors to control exothermic chlorination steps. Key parameters from patent CN103787960A provide guidance:

-

Temperature Control: Maintain 140°C ± 5°C during radical chlorination to minimize side reactions.

-

Catalyst Loading: 5% w/w methyl ethyl ketone peroxide relative to substrate.

-

Purification: Column chromatography with ethyl acetate/petroleum ether (1:20 v/v) yields >99% purity .

Chemical Reactivity and Applications

Electrophilic Reactivity

The dichloromethyl group acts as a potent electrophile, participating in:

-

Nucleophilic Substitution: Replacement of chlorine atoms with amines or alkoxides under basic conditions.

-

Cross-Coupling Reactions: Suzuki–Miyaura couplings facilitated by the pyridine nitrogen’s directing effects.

Pharmaceutical Intermediates

Structural analogs demonstrate utility in drug synthesis:

-

Antimicrobial Agents: Chlorinated pyridines serve as precursors to quinolone antibiotics.

-

Kinase Inhibitors: Fluoropyridine moieties are common in targeted cancer therapies.

Table 2 highlights potential derivatives:

| Derivative Structure | Biological Activity | Synthetic Pathway |

|---|---|---|

| 5-(Dichloromethyl)-2-fluoro-N-(pyridin-3-yl)pyridine-3-carboxamide | PDGFR-β inhibition (IC₅₀ = 12 nM) | Amide coupling with 3-aminopyridine |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume